![molecular formula C12H19NO B11903197 (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)
(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one est un composé organique complexe caractérisé par sa structure spirocyclique unique. Ce composé fait partie d'une classe plus large de composés hétérocycliques, connus pour leurs propriétés chimiques et biologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la synthèse pourrait commencer par la préparation d'un dérivé de l'indène, suivi de l'introduction d'un cycle pyrrolidine par une réaction de cyclisation. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, tels que le palladium ou le ruthénium, et peuvent nécessiter des réglages spécifiques de température et de pression pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de (3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela pourrait inclure l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de procédés à flux continu pour améliorer l'efficacité. L'utilisation de systèmes automatisés et de techniques analytiques avancées serait essentielle pour surveiller et contrôler le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un dérivé d'acide carboxylique, tandis que la réduction peut produire un alcool ou une amine. Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que les halogénures ou les groupes alkyles, dans la structure spirocyclique.
Applications de la recherche scientifique
(3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure unique et de son activité biologique.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de (3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets physiologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrrolopyrazine : Ces composés contiennent également un cycle pyrrole et présentent diverses activités biologiques, telles que des propriétés antimicrobiennes et anticancéreuses.
3H-pyrrolo[2,3-c]quinoléines : Ces composés présentent une structure hétérocyclique similaire et sont connus pour leur activité biologique, notamment leurs propriétés antibactériennes et antifongiques.
Unicité
(3aR)-hexahydrospiro[indène-2,3’-pyrrolidin]-5(3H)-one est unique en raison de sa structure spirocyclique, qui confère des propriétés stériques et électroniques distinctes.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(3aR)-spiro[3,3a,4,6,7,7a-hexahydro-1H-indene-2,3'-pyrrolidine]-5-one |
InChI |
InChI=1S/C12H19NO/c14-11-2-1-9-6-12(3-4-13-8-12)7-10(9)5-11/h9-10,13H,1-8H2/t9?,10-,12?/m0/s1 |
Clé InChI |
WLXHVYJHMAOETG-YZRBJQDESA-N |
SMILES isomérique |
C1CC(=O)C[C@@H]2C1CC3(C2)CCNC3 |
SMILES canonique |
C1CC(=O)CC2C1CC3(C2)CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)
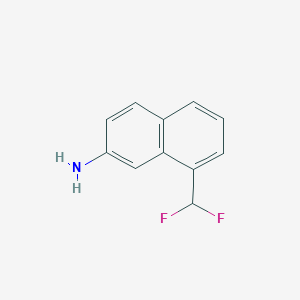
![4'-Ethynyl-[1,1'-biphenyl]-4-amine](/img/structure/B11903132.png)
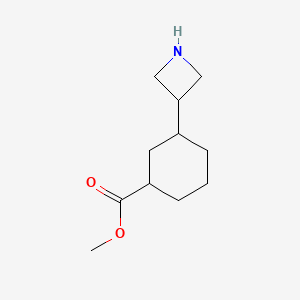

![2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11903149.png)
![3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11903167.png)
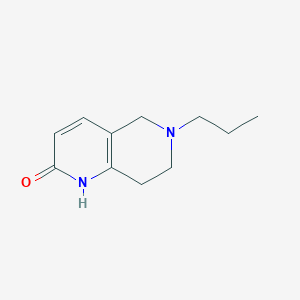
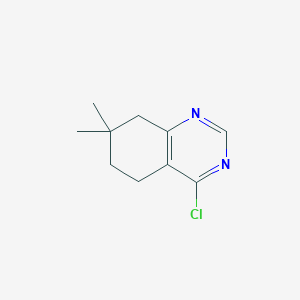


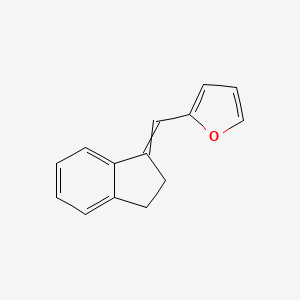
![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

